5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15580433
Molecular Formula: C19H11BrF3N3
Molecular Weight: 418.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H11BrF3N3 |
|---|---|
| Molecular Weight | 418.2 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C19H11BrF3N3/c20-14-8-6-13(7-9-14)16-10-17(19(21,22)23)26-18(25-16)15(11-24-26)12-4-2-1-3-5-12/h1-11H |
| Standard InChI Key | RJWGMAUOCWRHTP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)Br |
Introduction
Synthesis and Preparation
The synthesis of 5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions, as outlined below:
-
Starting Materials:
-
4-bromoaniline (precursor for the bromophenyl group).
-
Phenylhydrazine (introduces the phenyl group).
-
Trifluoroacetaldehyde or related reagents (source of the trifluoromethyl group).
-
-
Reaction Steps:
-
Cyclization reactions to form the pyrazolo[1,5-a]pyrimidine scaffold.
-
Functionalization with bromophenyl and trifluoromethyl groups using electrophilic substitution or condensation reactions.
-
-
Optimization Conditions:
-
Catalysts: Acidic or basic catalysts are often employed to facilitate cyclization.
-
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used.
-
Potential Biological Activity
Compounds containing the pyrazolo[1,5-a]pyrimidine scaffold are known for their pharmacological properties, including:
-
Antiviral Activity: Some derivatives exhibit activity against RNA polymerase targets in viruses like influenza A .
-
CNS Activity: Modifications of similar scaffolds have shown potential as GABA receptor modulators for treating anxiety and convulsions .
Applications
This compound may serve as:
-
A lead molecule in drug discovery programs targeting kinase inhibitors or receptor modulators.
-
A precursor for synthesizing derivatives with enhanced biological activity.
Analytical Characterization
To confirm its structure and purity, the following analytical methods are employed:
-
Spectroscopy:
-
NMR (Nuclear Magnetic Resonance): Provides information on hydrogen and carbon environments.
-
IR (Infrared): Identifies functional groups like C-Br and CF3.
-
-
Mass Spectrometry (MS):
-
Confirms molecular weight and fragmentation patterns.
-
-
X-Ray Crystallography:
-
Offers detailed structural insights into bond lengths and angles.
-
Challenges:
-
Limited solubility in aqueous systems may restrict biological applications.
-
Complex synthesis pathways require optimization for scalability.
Future Directions:
-
Structural modifications could improve bioavailability and target specificity.
-
Computational studies (e.g., molecular docking) may predict interactions with biological targets.
This detailed overview highlights the significance of 5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in medicinal chemistry and materials science, emphasizing its potential for future research and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume